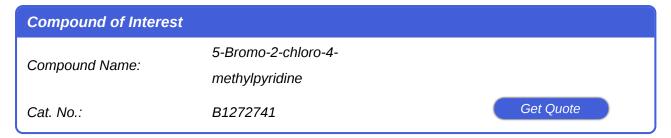


Structural Analysis of 5-Bromo-2-chloro-4-methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the structural analysis of **5-bromo-2-chloro-4-methylpyridine**, including its physicochemical properties, spectroscopic data, and a plausible synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **5-bromo-2-chloro-4-methylpyridine** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.



Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrClN	INVALID-LINK
Molecular Weight	206.47 g/mol	INVALID-LINK
CAS Number	778611-64-6	INVALID-LINK
Appearance	White to pale yellow solid	INVALID-LINK
Melting Point	29-31 °C	INVALID-LINK
Density	1.624 g/mL at 25 °C	INVALID-LINK
InChI	InChI=1S/C6H5BrCIN/c1-4-2- 6(8)9-3-5(4)7/h2-3H,1H3	INVALID-LINK
SMILES	CC1=CC(=NC=C1Br)Cl	INVALID-LINK

Spectroscopic Analysis

The structural elucidation of **5-bromo-2-chloro-4-methylpyridine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **5-bromo-2-chloro-4-methylpyridine** are not readily available in the public domain, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

- H-3: This proton is expected to appear as a singlet.
- H-6: This proton is also expected to appear as a singlet.



• -CH₃: The methyl protons will appear as a singlet.

Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-6	8.2 - 8.4	S
H-3	7.2 - 7.4	S
-CH₃	2.3 - 2.5	S

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	150 - 153
C-3	123 - 126
C-4	145 - 148
C-5	118 - 121
C-6	150 - 153
-CH₃	18 - 22

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **5-bromo-2-chloro-4-methylpyridine** is available and provides key information about the functional groups present. [1] The interpretation of the major absorption bands is summarized in Table 2.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-3100	Medium	Aromatic C-H stretching
2900-3000	Medium	Aliphatic C-H stretching (methyl group)
1550-1600	Strong	C=C and C=N stretching vibrations of the pyridine ring
1450-1500	Strong	C=C and C=N stretching vibrations of the pyridine ring
1000-1200	Medium-Strong	C-CI stretching
550-750	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

The mass spectrum of **5-bromo-2-chloro-4-methylpyridine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation pattern would likely involve the loss of halogen atoms and the methyl group.

Predicted Mass Spectrometry Data

m/z	Ion	Notes
205/207/209	[M] ⁺	Molecular ion cluster showing the isotopic pattern of Br and Cl.
190/192/194	[M - CH₃] ⁺	Loss of the methyl group.
170/172	[M - Cl] ⁺	Loss of a chlorine atom.
126	[M - Br] ⁺	Loss of a bromine atom.

X-ray Crystallography



Currently, there is no publicly available crystal structure of **5-bromo-2-chloro-4-methylpyridine** in the Cambridge Structural Database (CSD) or other crystallographic databases. The determination of its single-crystal X-ray structure would provide definitive information on its three-dimensional geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Synthesis Pathway

A plausible synthetic route for **5-bromo-2-chloro-4-methylpyridine** can be devised based on established pyridine chemistry. A potential pathway starts from the commercially available 2-chloro-4-methylpyridine.

Caption: Plausible synthetic pathway for **5-Bromo-2-chloro-4-methylpyridine**.

Experimental Protocols General Synthesis Protocol (Illustrative)

Step 1: Nitration of 2-Chloro-4-methylpyridine To a cooled (0-5 °C) mixture of concentrated sulfuric acid, 2-chloro-4-methylpyridine is added dropwise. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is then added slowly while maintaining the low temperature. The reaction mixture is stirred at room temperature for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-4-methyl-5-nitropyridine.

Step 2: Reduction of 2-Chloro-4-methyl-5-nitropyridine The nitro-substituted pyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron powder and hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified to give 5-amino-2-chloro-4-methylpyridine.

Step 3: Sandmeyer Reaction of 5-Amino-2-chloro-4-methylpyridine The amino-substituted pyridine is dissolved in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the organic



layer is washed, dried, and concentrated. The crude **5-bromo-2-chloro-4-methylpyridine** can be purified by column chromatography.

General Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans.
- 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 200 ppm.

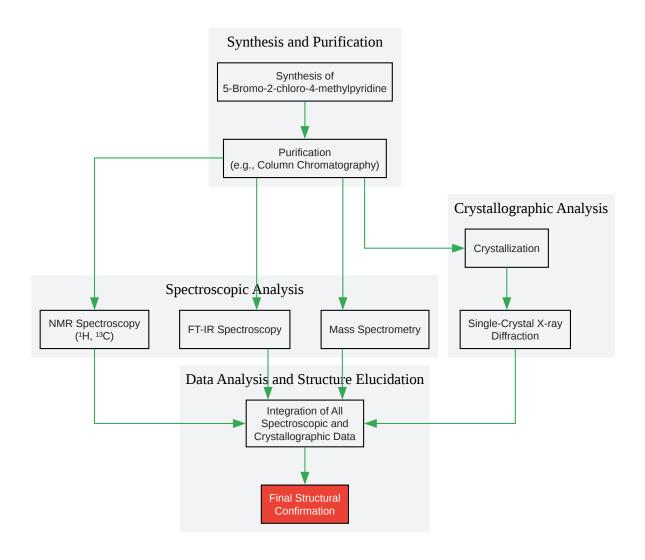
General Protocol for Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable m/z range (e.g., 40-350 amu).

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural analysis of **5-bromo-2-chloro-4-methylpyridine**.





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Caption: A logical workflow for the structural characterization of **5-Bromo-2-chloro-4-methylpyridine**.

Conclusion

5-Bromo-2-chloro-4-methylpyridine is a valuable synthetic intermediate with significant potential in the development of new chemical entities. This technical guide has provided a



detailed overview of its structural analysis, including its physicochemical properties, predicted and available spectroscopic data, and a plausible synthetic route. While a definitive single-crystal X-ray structure is not yet available, the provided information serves as a comprehensive resource for researchers working with this compound. The detailed experimental protocols and logical workflow offer a practical guide for its synthesis and characterization.

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References

- 1. mdpi.com [mdpi.com]
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